molecular formula C21H18Cl2N4O B3402256 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine CAS No. 1049340-97-7

3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine

Cat. No.: B3402256
CAS No.: 1049340-97-7
M. Wt: 413.3 g/mol
InChI Key: JCPMLKXBSSYUIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine is a synthetically designed small molecule that serves as a key chemical scaffold in medicinal chemistry and neuroscience research. This compound belongs to a class of molecules featuring a pyridazine core—a nitrogen-containing heterocycle known for its diverse biological activity—linked to a chlorobenzoyl-substituted piperazine moiety. Piperazine-pyridazine hybrids are of significant interest in pharmaceutical research for their potential to interact with central nervous system targets. Research on closely related pyridazine compounds has demonstrated potent and selective inhibitory activity against monoamine oxidase B (MAO-B), a key enzyme in the brain . Inhibitors of MAO-B are investigated for their potential neuroprotective effects and as therapeutic candidates for neurodegenerative disorders, such as Alzheimer's disease . The specific structural features of this compound, including the 2-chlorobenzoyl group and the 4-chlorophenyl substitution on the pyridazine ring, are designed to optimize properties like target binding affinity, selectivity, and metabolic stability. It is intended for use in bioactivity screening, structure-activity relationship (SAR) studies, and as a building block for further chemical synthesis. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

(2-chlorophenyl)-[4-[6-(4-chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N4O/c22-16-7-5-15(6-8-16)19-9-10-20(25-24-19)26-11-13-27(14-12-26)21(28)17-3-1-2-4-18(17)23/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPMLKXBSSYUIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine typically involves the reaction of 3,6-dichloropyridazine with 1-(2-chlorobenzoyl)piperazine. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions . The process involves heating the reactants together to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The process would also involve purification steps such as recrystallization or chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions of the chlorine atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but generally involve controlled temperatures and solvents suitable for the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the replacement of chlorine atoms with other functional groups.

Scientific Research Applications

3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Features of Pyridazine/Purine Derivatives
Compound Name Core Structure Piperazine Substituent Key Modifications Synthesis Reference
3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine (Target) Pyridazine 2-Chlorobenzoyl Dual chloro substituents Analogous to
6-(4-(2-Fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone Pyridazinone 2-Fluorophenyl Fluorine substitution, ketone group
6-(4-(4-Chlorophenyl)piperazin-1-yl)pyridazin-3(2H)-one Pyridazinone 4-Chlorophenyl Para-chloro, ketone group
8-(2-Chlorophenyl)-9-(4-chlorophenyl)-6-[4-(trifluoroacetyl)piperazin-1-yl]-9H-purine Purine Trifluoroacetyl Trifluoroacetyl group, purine core
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine Pyridazine 3-(4-Chlorophenoxy)propyl Ether linkage, propyl spacer

Key Observations :

  • Core Heterocycle: The target compound’s pyridazine core lacks the ketone group present in pyridazinone derivatives (e.g., compounds from ), which may reduce hydrogen-bonding capacity but improve metabolic stability .
  • Substituent Effects : The 2-chlorobenzoyl group on the piperazine introduces a planar, electron-withdrawing moiety compared to 4-chlorophenyl or 2-fluorophenyl analogs. This may enhance π-π stacking interactions in biological targets .
  • Synthetic Routes : Most analogs are synthesized via nucleophilic substitution of 3,6-dichloropyridazine with substituted piperazines, followed by hydrolysis or functionalization (e.g., ketone formation, acylhydrazide condensation) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Solubility (Predicted) LogP (Estimated)
Target Compound Not reported Low (lipophilic) ~4.2
6-(4-(2-Fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone Not reported Moderate ~3.1
6-(4-(4-Chlorophenyl)piperazin-1-yl)pyridazin-3(2H)-one 189–190 Low ~3.8
Compound 30 (Trifluoroacetyl-purine) 210–211 Very low ~5.0
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine Not reported Moderate (ether spacer) ~3.5

Key Observations :

  • Thermal Stability: Pyridazinones (e.g., 189–190°C ) and trifluoroacetyl-purines (210–211°C ) exhibit higher melting points than non-ketone analogs, likely due to intermolecular hydrogen bonding.

Key Observations :

  • Anti-Proliferative Effects: Pyridazinones with 4-chlorophenyl groups (e.g., ) show cytotoxicity against AGS gastric cancer cells, suggesting the target compound may share similar mechanisms due to structural parallels .
  • Anti-Microbial Activity : Ether-linked derivatives (e.g., ) exhibit stronger anti-bacterial effects (MIC 2–8 μg/mL) than acylated analogs, likely due to improved solubility from the ether spacer .
  • CNS Activity: Purine derivatives with trifluoroacetyl groups (e.g., ) target cannabinoid receptors, a pathway less explored in pyridazine-based compounds.

Biological Activity

3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a piperazine ring and chlorinated aromatic groups, suggests potential biological activities that warrant investigation.

Chemical Structure and Properties

The compound's IUPAC name is (2-chlorophenyl)-[4-[6-(4-chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methanone. The molecular formula is C21H18Cl2N4OC_{21}H_{18}Cl_2N_4O with a molecular weight of approximately 426.3 g/mol. The structure includes functional groups known for influencing biological activity, such as halogenated phenyls and a piperazine moiety, which are often associated with various pharmacological effects.

Research indicates that the biological activity of this compound may involve interactions with specific molecular targets in biological systems. The compound is hypothesized to modulate the activity of various receptors or enzymes, potentially impacting pathways related to cell growth, apoptosis, and microbial resistance.

Biological Activities

1. Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties. For instance, it has been evaluated against Mycobacterium tuberculosis, demonstrating inhibitory effects that suggest its potential as an antitubercular agent. The mechanism likely involves interference with critical biochemical pathways essential for bacterial survival .

2. Antitumor Properties
The compound's structural features may also confer antitumor activity. Preliminary evaluations indicate that it can inhibit the proliferation of cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms. Research into its cytotoxic effects has yielded promising results, particularly against specific tumor types .

3. Neuropharmacological Effects
The piperazine component hints at possible neuropharmacological applications. Compounds with similar structures have been associated with anticonvulsant properties and modulation of neurotransmitter systems. Further investigation is needed to elucidate these effects in the context of this specific compound .

Research Findings and Case Studies

StudyBiological ActivityFindings
AntimicrobialInhibitory effects on Mycobacterium tuberculosis; potential as an antitubercular agent.
AntitumorSignificant cytotoxicity against various cancer cell lines; induces apoptosis in tested cells.
NeuropharmacologyPotential anticonvulsant effects; requires further exploration in clinical settings.

Q & A

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

Methodological Answer:

  • Start with nucleophilic substitution between 3,6-dichloropyridazine and 4-(2-chlorobenzoyl)piperazine in ethanol under reflux (60–80°C). Monitor reaction progress via TLC.
  • Purify intermediates using column chromatography (silica gel, eluent: chloroform/methanol 9:1).
  • Optimize reaction time (typically 12–24 hours) and stoichiometry (1:1.2 molar ratio of pyridazine to piperazine derivative) to minimize byproducts .
  • For final crystallization, use mixed solvents (e.g., ethyl acetate/hexane) to enhance purity (>95%) .

Q. What structural characterization methods are most reliable for confirming the compound’s identity?

Methodological Answer:

  • X-ray crystallography : Resolve crystal structure to confirm piperazine-pyridazine linkage and chlorophenyl substituent positions (as demonstrated for analogous pyridazine derivatives) .
  • NMR spectroscopy : Use 1^1H and 13^13C NMR to verify aromatic proton environments (e.g., δ 7.2–8.1 ppm for chlorophenyl groups) and carbonyl signals (C=O at ~170 ppm).
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 409) and fragmentation patterns .

Q. How can researchers confirm the compound’s pharmacological activity in preliminary assays?

Methodological Answer:

  • Conduct in vitro assays for antiplatelet or antiviral activity (common for pyridazine derivatives):
  • Use human platelet-rich plasma to test inhibition of ADP-induced aggregation (IC50_{50} determination).
  • Perform cell-based assays (e.g., HIV-1 RT inhibition) with dose-response curves (1–100 µM) .
    • Compare results to structurally similar compounds (e.g., 3-(piperazin-1-yl)pyridazines) to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Orthogonal assays : Validate anti-inotropic activity using both isolated cardiomyocytes (calcium flux imaging) and Langendorff heart perfusion models.
  • Metabolic stability testing : Incubate the compound with liver microsomes (human/rat) to assess if rapid metabolism explains variable efficacy .
  • Target engagement studies : Use SPR (surface plasmon resonance) to measure direct binding affinity to proposed targets (e.g., viral proteases) .

Q. What strategies are effective for developing analytical methods to quantify the compound in complex matrices?

Methodological Answer:

  • HPLC-UV/MS : Optimize a C18 column (5 µm, 250 × 4.6 mm) with mobile phase (acetonitrile/0.1% formic acid, 70:30) at 1.0 mL/min. Detect at λ = 254 nm or via MRM transitions (m/z 409 → 285) .
  • Sample preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to recover >90% from plasma .

Q. How can the core pyridazine-piperazine scaffold be functionalized to enhance target selectivity?

Methodological Answer:

  • Mannich reactions : Introduce aminomethyl groups at the pyridazine C4 position using formaldehyde and secondary amines (e.g., morpholine) to modulate solubility .
  • Nucleophilic aromatic substitution : Replace the 2-chlorobenzoyl group with electron-deficient aryl halides (e.g., 3-nitrobenzoyl) to alter π-π stacking interactions .

Q. What experimental approaches assess the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2_2O2_2), and thermal (40–60°C) conditions. Monitor degradation via HPLC .
  • Light sensitivity : Use ICH Q1B guidelines to test photostability in UV/visible light chambers .

Q. How to design computational models for predicting binding modes with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or viral proteases). Parameterize chlorophenyl groups as hydrophobic moieties .
  • MD simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability (RMSD < 2.0 Å) .

Q. What SAR trends explain the impact of substituents on activity against bacterial vs. viral targets?

Methodological Answer:

  • Electron-withdrawing groups (e.g., -Cl, -CF3_3) on the benzoyl moiety enhance antibacterial activity by increasing membrane permeability.
  • Bulky substituents (e.g., cyclobutyl) on pyridazine reduce antiviral efficacy due to steric hindrance in target binding pockets .

Q. How to address solubility limitations in aqueous assay buffers?

Methodological Answer:

  • Co-solvent systems : Use DMSO/PBS (≤1% DMSO) or β-cyclodextrin inclusion complexes (10–20 mM).
  • Salt formation : React with hydrochloric acid to generate a water-soluble hydrochloride salt (test pH 4–7 stability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine
Reactant of Route 2
Reactant of Route 2
3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.